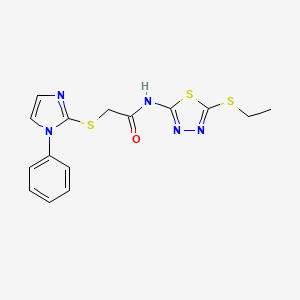

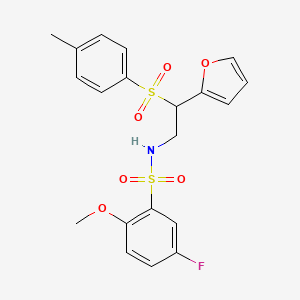

![molecular formula C9H12ClNO2 B2618405 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride CAS No. 2241142-69-6](/img/structure/B2618405.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzodiazepines, a class of compounds to which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride belongs, has been described in the literature . The synthesis involves the use of lithium aluminum hydride in tetrahydrofuran at 0℃ for 24 hours, followed by the addition of sodium hydroxide and water .Physical And Chemical Properties Analysis

The compound is a light yellow to yellow liquid . It has a molecular weight of 149.19 . The InChI key is HDVHFHONOKCUHQ-UHFFFAOYSA-N .Scientific Research Applications

Pharmacological Interest and Antiinflammatory Activity

During an investigation of the antiinflammatory properties of tetracyclic derivatives, a compound structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride was found to exhibit significant antiinflammatory activity. This compound, along with its amino acid derivatives, showed potencies exceeding those of standard compounds. Notably, the dibenzoxazocines displayed minimal ulcerogenic effects at high doses, highlighting their potential pharmacological interest (Stillings et al., 1985).

Therapeutic Potential in Hyponatremia

A non-peptide arginine vasopressin antagonist structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride demonstrated significant efficacy in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This compound induced water diuresis and effectively improved serum sodium levels, showcasing its potential as a therapeutic agent for hyponatremia (Saito et al., 1997).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of compounds within the same chemical family as 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride. These include the development of novel synthetic methodologies for tetracyclic 1,4-oxazepines (Sapegin et al., 2014), and the exploration of their pharmacological properties, such as their role as H3 receptor antagonists in improving cognitive performance in preclinical models, potentially offering new avenues for the treatment of cognitive disorders (Medhurst et al., 2007).

Applications in Material Science

Research has also extended to the synthesis of benzimidazole-tethered oxazepine hybrids, demonstrating their utility in material science, particularly in nonlinear optical (NLO) applications. These studies highlight the diverse applicational potential of compounds structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride beyond their biological activity (Almansour et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Similar compounds like 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines are known to modulate the trace amine-associated receptor 1 (taar1) .

Mode of Action

The exact mode of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Related compounds are known to interact with taar1 .

Biochemical Pathways

The specific biochemical pathways affected by 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Modulation of taar1 by similar compounds can influence several biochemical pathways .

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Modulation of taar1 by similar compounds can lead to various cellular effects .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRVDSLUAAKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

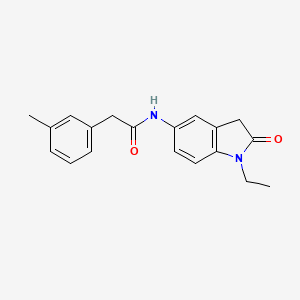

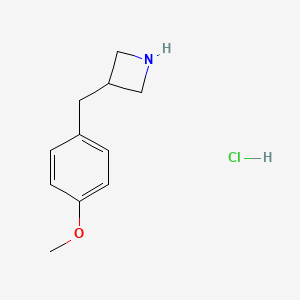

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)

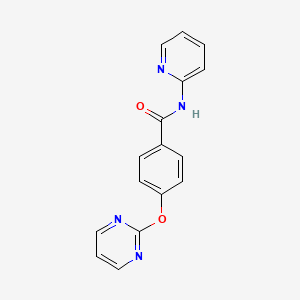

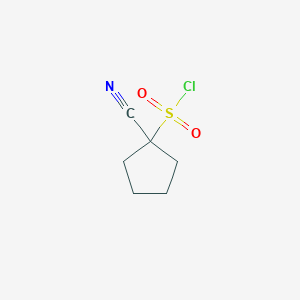

![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)

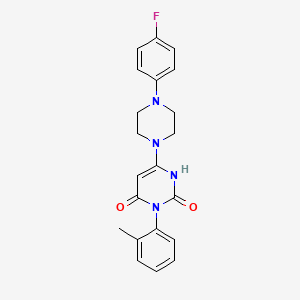

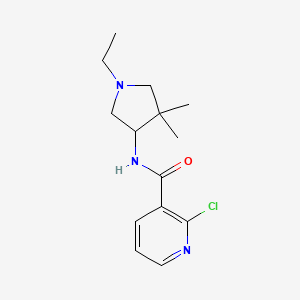

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2618346.png)